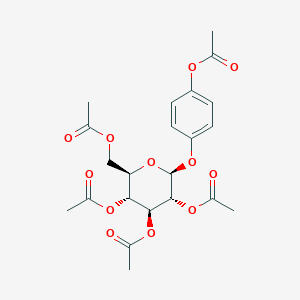
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
説明
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound known for its applications in various organic syntheses and chemical analyses. It is utilized notably in quantitative 31P NMR analysis for the identification and measurement of hydroxyl groups in complex organic molecules, such as lignins (Granata & Argyropoulos, 1995).
Synthesis Analysis
The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves reactions under specific conditions that lead to its production in high purity. The chemical's creation typically starts from phosphorus trichloride (PCl3) and involves multiple steps, including chlorination and the addition of alkyl groups to achieve the final compound structure.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is characterized by its unique dioxaphospholane ring, which contains chlorine, oxygen, and phosphorus atoms. This ring structure is crucial for its chemical reactivity and is a key focus in structural analysis studies. X-ray diffraction analysis has been used to elucidate the structures of related compounds, providing insights into their chemical behavior and reactivity patterns (Khasiyatullina et al., 2016).
科学的研究の応用
Application 1: Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Summary of the Application : TMDP can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands .
- Results or Outcomes : The outcome of this process is the formation of glycosyl donors and ligands, which can be used in various chemical reactions .
Application 2: Derivatization of Lignin Samples for 31 P NMR Analysis
- Summary of the Application : TMDP can be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis . This allows for the determination of hydroxyl groups in lignins .
- Methods of Application : The lignin sample is treated with TMDP, which reacts with the hydroxyl groups present in the lignin to form phosphite esters . These esters can then be analyzed using 31 P NMR spectroscopy .
- Results or Outcomes : The 31 P NMR analysis provides a detailed characterization of the hydroxyl groups present in the lignin sample .
将来の方向性
特性
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCXYWWBFBNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OP(O1)Cl)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404385 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
CAS RN |
14812-59-0 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















